molecular formula C21H30N2O2 B12951897 tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate

Cat. No.: B12951897
M. Wt: 342.5 g/mol
InChI Key: BWLYCXBLUREBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate is a sophisticated chemical intermediate designed for advanced medicinal chemistry and drug discovery programs. This compound features a piperidine ring, a privileged scaffold in pharmaceutical development, fused with a 3-isopropyl-1H-indole system. The piperidine heterocycle is one of the most significant synthetic fragments for designing drugs and is present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The structural motifs present in this reagent are highly relevant in the exploration of novel therapeutic agents, particularly as synthetic building blocks for G-protein coupled receptor (GPCR) targets and metabolic enzymes. The presence of the acid-labile Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen offers versatile synthetic handles for further functionalization, allowing researchers to elaborate the molecular structure into more complex target compounds. Similarly structured piperidine-indole derivatives have been identified as key intermediates in the development of potent GPR119 agonists for metabolic disease research , and piperidine derivatives are extensively investigated as inhibitors of vital enzymatic targets, such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis . This makes the compound a valuable template for constructing potential candidates in antimicrobial discovery projects. Its well-defined molecular architecture serves as a core building block for synthesizing diverse compound libraries aimed at screening for biological activity and optimizing drug-like properties, including potency and selectivity.

Properties

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

tert-butyl 4-(3-propan-2-yl-1H-indol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H30N2O2/c1-14(2)18-13-22-19-7-6-16(12-17(18)19)15-8-10-23(11-9-15)20(24)25-21(3,4)5/h6-7,12-15,22H,8-11H2,1-5H3

InChI Key

BWLYCXBLUREBEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC2=C1C=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically involves:

  • Step 1: Preparation of the substituted indole intermediate, specifically 3-isopropyl-1H-indol-5-yl derivative.
  • Step 2: Functionalization of the piperidine ring, often starting from a protected piperidine such as tert-butyl 4-hydroxymethylpiperidine-1-carboxylate or tert-butyl 4-piperidone-1-carboxylate.
  • Step 3: Coupling of the indole moiety to the piperidine ring at the 4-position.
  • Step 4: Final purification and characterization of the tert-butyl carbamate ester.

Detailed Preparation Steps

Preparation of Piperidine Intermediate
  • Starting Material: tert-Butyl 4-hydroxymethylpiperidine-1-carboxylate or tert-butyl 4-piperidone-1-carboxylate.
  • Functionalization: The hydroxymethyl group can be converted to a leaving group or directly coupled via nucleophilic substitution or Mitsunobu reaction to attach the indole moiety.
  • Example Reaction Conditions:
    • Use of potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature for 1 hour to facilitate nucleophilic substitution.
    • Mitsunobu reaction conditions employing di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran (THF) at 0–35°C for 8–24 hours to couple phenolic or indolic groups to the piperidine hydroxymethyl intermediate.
Synthesis of 3-Isopropylindole Derivative
  • The 3-isopropyl substitution on the indole ring is introduced via alkylation of the indole nucleus or by using appropriately substituted indole precursors.
  • Typical alkylation involves isopropyl halides or isopropylation reagents under controlled conditions to ensure regioselectivity at the 3-position of the indole ring.
Coupling of Indole to Piperidine
  • The indole derivative is coupled to the piperidine intermediate at the 4-position, often via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
  • Protection of the piperidine nitrogen as a tert-butyl carbamate (Boc group) is maintained throughout to prevent side reactions.
Final Purification
  • The crude product is purified by silica gel column chromatography using solvents such as dichloromethane/methanol or petroleum ether/ethyl acetate mixtures.
  • Characterization is performed by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination of piperidine ketone AlCl3, Br2 in THF/diethyl ether, 0–5°C, 24 h ~90 Preparation of 3-bromo-4-oxo-piperidine intermediate
2 Nucleophilic substitution or Mitsunobu coupling Potassium tert-butoxide in DMSO, RT, 1 h; or DIAD, PPh3 in THF, 0–35°C, 8–24 h 60–74 Coupling of piperidine intermediate with indole or phenolic derivatives
3 Alkylation of indole Isopropyl halide, base, controlled temperature Variable Introduction of isopropyl group at 3-position of indole
4 Final coupling and purification Silica gel chromatography, solvent gradient elution Purity >95% Final isolation of tert-butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate

Research Findings and Notes

  • The use of tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen is crucial to avoid unwanted side reactions during coupling steps.
  • Bromination of the piperidine ring at the 3-position (relative to nitrogen) facilitates further functionalization and coupling with the indole moiety.
  • Mitsunobu reaction conditions are effective for coupling hydroxymethyl piperidine derivatives with phenolic or indolic nucleophiles, providing good yields and regioselectivity.
  • Alkylation of the indole ring to introduce the isopropyl group requires careful control to avoid polyalkylation or substitution at undesired positions.
  • Purification by silica gel chromatography is standard, with solvent systems optimized for polarity to separate the target compound from impurities.

Summary Table of Key Intermediates and Reagents

Intermediate/Reagent Role in Synthesis Source/Reference
tert-Butyl 4-hydroxymethylpiperidine-1-carboxylate Piperidine ring precursor
3-Isopropylindole Indole moiety with isopropyl substitution Literature alkylation methods
Potassium tert-butoxide Base for nucleophilic substitution
Di-isopropyl azodicarboxylate (DIAD) Mitsunobu reagent for coupling
Triphenylphosphine (PPh3) Mitsunobu reagent for coupling
Aluminum chloride (AlCl3) and bromine Bromination of piperidine intermediate

Chemical Reactions Analysis

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

    Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The piperidine ring enhances the compound’s binding affinity and selectivity, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
  • Structure: Replaces the 3-isopropylindole with a pyridin-3-yl group and includes an amino group at the 4-position of piperidine.
  • Properties : Molecular formula C₁₅H₂₃N₃O₂ (MW: 277.36) .
  • Hazards: No GHS classification reported, suggesting lower acute toxicity compared to indole-containing analogs .
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
  • Structure : Indole is attached at the 1-position instead of the 5-position.
  • Properties : CAS 170364-89-3; exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
tert-Butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate (CAS 155302-28-6)
  • Structure : Lacks the 3-isopropyl group on the indole.
  • Properties : Similarity score 0.93 to the target compound .
  • Key Difference : Absence of the isopropyl group reduces steric bulk, which may enhance binding pocket compatibility but decrease selectivity.

Functional Group Modifications

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
  • Structure : Substitutes indole with a 3-hydroxypropyl chain.
  • Properties: C₁₃H₂₅NO₃ (MW: 243.34); high GI absorption (83.2%) and moderate BBB permeability (0.12) .
  • Key Difference : Hydrophilic hydroxypropyl group increases solubility (LogP: 1.4) compared to the hydrophobic indole-isopropyl moiety.
tert-Butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate
  • Structure : Methoxy group at indole-5-position vs. isopropyl at indole-3-position.

Hazard Profiles

Compound Acute Toxicity Skin Irritation Respiratory Hazard
Target Compound Not reported Not reported Not reported
tert-Butyl 4-(1H-indol-1-yl)piperidine H302 H315 H335
tert-Butyl 4-(pyridin-3-yl)piperidine None None None

Biological Activity

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article synthesizes current research findings on its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H30N2O2
  • Molar Mass : 342.48 g/mol
  • Boiling Point : 486.6 ± 45.0 °C (predicted)
  • Density : 1.099 ± 0.06 g/cm³ (predicted)
  • pKa : 17.21 ± 0.30 (predicted) .

Research indicates that compounds with similar structures can induce cell death through various mechanisms, including:

  • Microtubule Disruption : Some derivatives have been shown to affect microtubule polymerization, leading to mitotic arrest in cancer cells. This disruption is crucial for the cytotoxic effects observed in several studies .
  • Induction of Methuosis : Certain indolyl derivatives have been noted to trigger methuosis, a form of cell death characterized by the formation of large vacuoles within cells .

Biological Activity and Cytotoxicity

The biological activity of this compound has been evaluated in several studies:

  • Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, modifications at the indole position can enhance its potency dramatically, with some derivatives showing growth inhibition concentrations (GI50) as low as 10 nM .
  • Case Studies :
    • A study involving derivatives of indole indicated that substitutions at the 2-position significantly altered biological profiles, enhancing cytotoxicity and affecting cellular morphology .
    • Another investigation highlighted that certain alkyl esters derived from similar frameworks exhibited potent inhibition of cell growth and viability, suggesting a structure-dependent activity .

Data Table: Summary of Biological Activity

CompoundCell Line TestedGI50 (nM)Mechanism of ActionReference
This compoundFaDu (hypopharyngeal tumor)<10Microtubule disruption
Indole derivative with CF3 substitutionVarious cancer lines10Methuosis induction
Ethyl ester derivativeVarious cancer lines<100Microtubule disruption

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

  • Indole Modifications : Alterations at the indole ring can significantly affect cytotoxicity and mechanism of action.
  • Alkyl Chain Influence : The nature of the aliphatic chain attached to the piperidine ring is crucial; longer or more branched chains often correlate with increased potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.